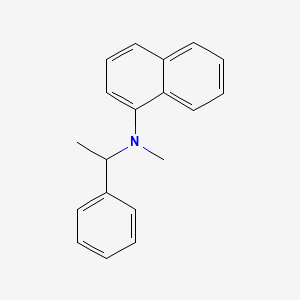

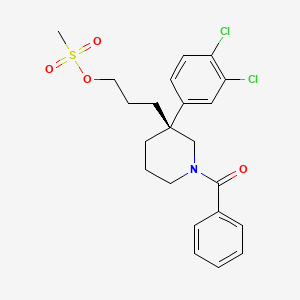

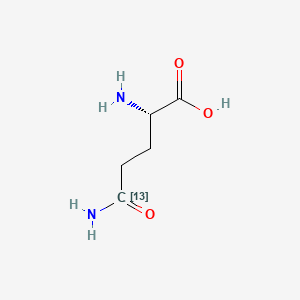

![molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4](/img/structure/B599765.png)

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound with the linear formula C6 H7 N3 O2 . It is a solid substance .

Synthesis Analysis

The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction . Another approach to the synthesis of substituted 6-aryl-6,7-dihydro-2H-imidazo triazole-3,5-diones was developed, which is based on the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole .Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .Chemical Reactions Analysis

The compounds have been studied for their reactions with various electrophilic reagents . For instance, a triazolium catalyst is used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .Physical And Chemical Properties Analysis

The compound is a solid substance . The molecular weight of a related compound, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid, is 153.14 .Applications De Recherche Scientifique

Synthesis and Structural Analysis : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process, achieving an overall yield of 39%. This synthesis involved etherification, hydrazonation, cyclization, and reduction. The final product was characterized using NMR and ESI-MS/MS, and the molecular structures of related compounds were analyzed using DFT calculations (Q. Zhang et al., 2019).

Cytotoxic Activity : A study by Azab et al. (2017) described the synthesis of a series of compounds including 9-substituted-chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones and their evaluation for cytotoxic activity. These compounds were derived using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, and their synthesis indicated potential therapeutic applications in antimicrobial and anti-inflammatory drugs (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).

Intramolecular Cycloadditions : Park et al. (2010) developed a method for synthesizing 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives. This involved an intramolecular 1,3-dipolar cycloaddition reaction of azido enynes obtained from Morita–Baylis–Hillman acetates of propargyl aldehydes with sodium azide (Sun Pil Park, S. Ahn, & K. Lee, 2010).

Potential in Antiprotozoal and Anticancer Agents : A 2012 study by Dürüst et al. investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles. These compounds, containing oxadiazole and 1,2,3-triazole, exhibited notable biological activities, indicating their potential in developing anti-protozoal and anti-cancer agents (Y. Dürüst, Hamza Karakuş, M. Kaiser, & D. Taşdemir, 2012).

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYDRIZVHRXCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

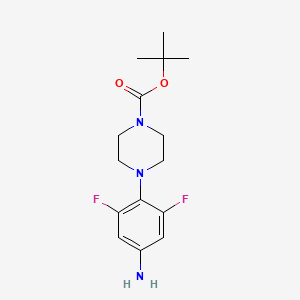

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

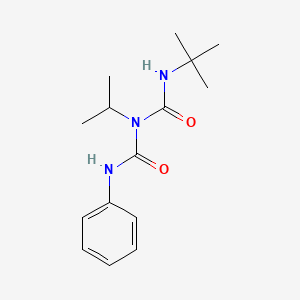

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

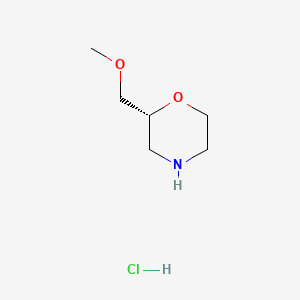

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)